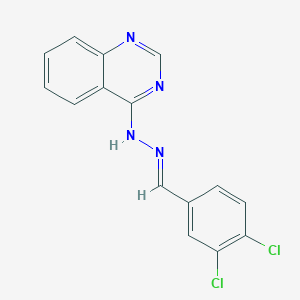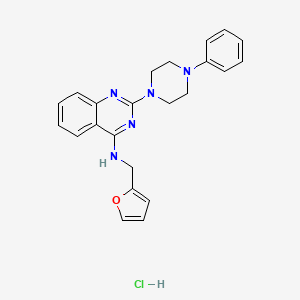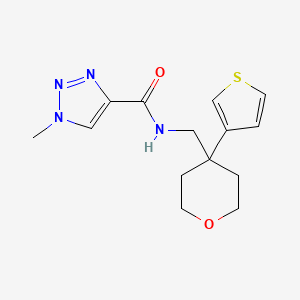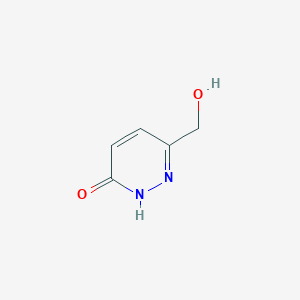
6-(羟甲基)哒嗪-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(hydroxymethyl)pyridazin-3-ol is a heterocyclic compound that features a pyridazine ring with a hydroxymethyl group at the 6-position and a keto group at the 3-position
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
Pyridazinone derivatives, a category to which 6-(hydroxymethyl)pyridazin-3-ol belongs, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
It’s known that some pyridazinone derivatives can inhibit calcium ion influx, which is crucial for the activation of certain cellular processes .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives, it’s likely that the compound has diverse molecular and cellular effects .
生化分析
Biochemical Properties
They interact with various enzymes and proteins, such as the 6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphokinase (HPPK) and Dihydropteroate Synthase (DHPS) enzymes, which catalyze sequential metabolic reactions in the folate biosynthetic pathway of bacteria and lower eukaryotes .
Cellular Effects
Related pyridazin-3(2H)-ones have been reported to possess a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydroxymethyl)pyridazin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 6-(hydroxymethyl)pyridazin-3-ol may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反应分析
Types of Reactions
6-(hydroxymethyl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The keto group can be reduced to a hydroxyl group, resulting in a dihydro derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the 6-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-carboxypyridazin-3(2H)-one.
Reduction: 6-hydroxymethyl-3-hydroxypyridazine.
Substitution: Various 6-substituted pyridazin-3(2H)-one derivatives.
相似化合物的比较
Similar Compounds
Pyridazin-3(2H)-one: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
6-methylpyridazin-3(2H)-one: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
6-chloropyridazin-3(2H)-one: Features a chlorine atom, which can be used for further functionalization through substitution reactions.
Uniqueness
6-(hydroxymethyl)pyridazin-3-ol is unique due to the presence of both the hydroxymethyl and keto groups, which provide multiple sites for chemical modification. This versatility makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
3-(hydroxymethyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-3-4-1-2-5(9)7-6-4/h1-2,8H,3H2,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOFTFPMEIUHKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
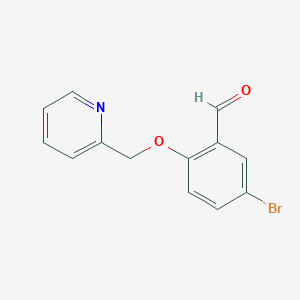
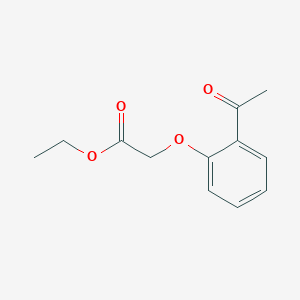
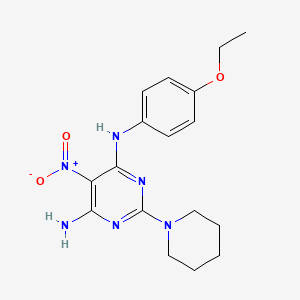
![3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2389056.png)
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2389058.png)
![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2389060.png)
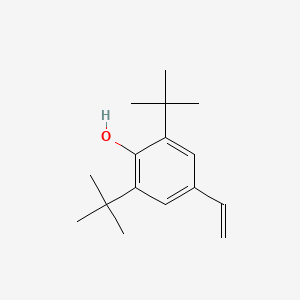
![N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide](/img/structure/B2389064.png)
![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)
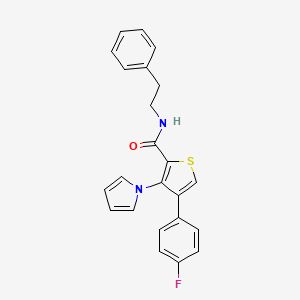
![1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2389070.png)
